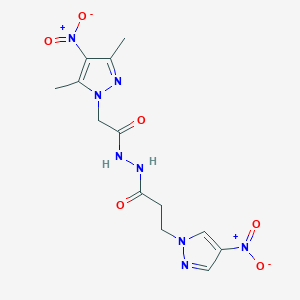
2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N'-(3-{4-nitro-1H-pyrazol-1-yl}propanoyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N’-(3-{4-nitro-1H-pyrazol-1-yl}propanoyl)acetohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N’-(3-{4-nitro-1H-pyrazol-1-yl}propanoyl)acetohydrazide typically involves the reaction of 4-nitro-3,5-dimethyl-1H-pyrazole with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and the reaction temperature is maintained between 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N’-(3-{4-nitro-1H-pyrazol-1-yl}propanoyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of nitro-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}-N’-(3-{4-nitro-1H-pyrazol-1-yl}propanoyl)acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes, such as DNA synthesis and cell division.
Pathways Involved: The compound can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Known for its energetic properties and potential use as an explosive.
3,5-dimethyl-1H-pyrazole: A simpler pyrazole derivative with various applications in organic synthesis.
4-nitro-1H-pyrazole: A precursor for the synthesis of more complex pyrazole derivatives.
Properties
Molecular Formula |
C13H16N8O6 |
|---|---|
Molecular Weight |
380.32g/mol |
IUPAC Name |
N'-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]-3-(4-nitropyrazol-1-yl)propanehydrazide |
InChI |
InChI=1S/C13H16N8O6/c1-8-13(21(26)27)9(2)19(17-8)7-12(23)16-15-11(22)3-4-18-6-10(5-14-18)20(24)25/h5-6H,3-4,7H2,1-2H3,(H,15,22)(H,16,23) |
InChI Key |
CMGCGCSUANMMHC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1CC(=O)NNC(=O)CCN2C=C(C=N2)[N+](=O)[O-])C)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NNC(=O)CCN2C=C(C=N2)[N+](=O)[O-])C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


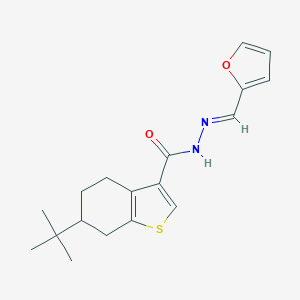
![Methyl 3-(acetylamino)-4-[(4-chlorobenzyl)sulfanyl]-6-nitro-1-benzothiophene-2-carboxylate](/img/structure/B457036.png)
![5-[(1,5-dimethyl-1H-pyrazol-4-yl)methylene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B457037.png)
![5-(5-chlorothiophen-2-yl)-N-(3-phenylpropyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B457040.png)
![5-(5-ethyl-2-thienyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B457041.png)
![N-(2,5-dimethylphenyl)-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B457042.png)
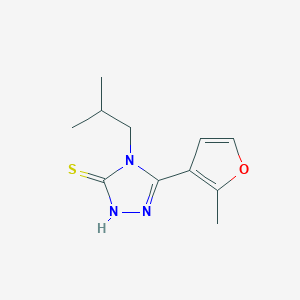
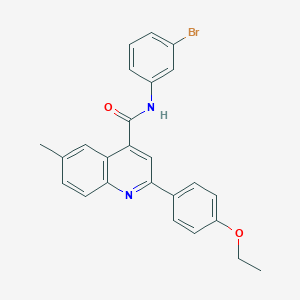
![2-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoyl]-N-(3-ethoxypropyl)hydrazinecarbothioamide](/img/structure/B457046.png)
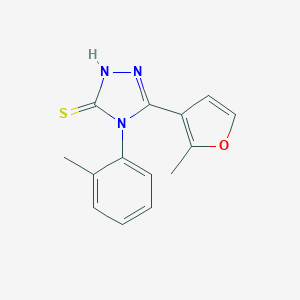
![diethyl 1-{2-[5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B457051.png)

![2-(difluoromethoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B457055.png)
![N-ethyl-2-[(2-propyl-4-quinolinyl)carbonyl]hydrazinecarbothioamide](/img/structure/B457056.png)
